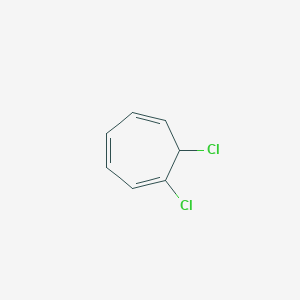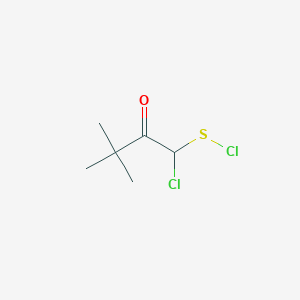
4,7-Phenanthroline, 1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Phenanthroline, 1-methyl- is a derivative of phenanthroline, an aromatic polycyclic compound. It is known for its role as a ligand in coordination chemistry, forming stable complexes with various metal ions. This compound is widely used in scientific research due to its unique chemical properties and versatility .
Méthodes De Préparation
The synthesis of 4,7-Phenanthroline, 1-methyl- typically involves the Skraup reaction, which includes the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent like arsenic acid or nitrobenzene . The reaction conditions usually involve heating the mixture to facilitate the formation of the phenanthroline skeleton. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity .
Analyse Des Réactions Chimiques
4,7-Phenanthroline, 1-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,7-Phenanthroline, 1-methyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,7-Phenanthroline, 1-methyl- primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various biochemical and chemical processes. For example, in coordination chemistry, it acts as a supporting ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the metal center . In biological systems, it can inhibit metalloenzymes by binding to the metal ion in the active site, thereby affecting the enzyme’s activity .
Comparaison Avec Des Composés Similaires
4,7-Phenanthroline, 1-methyl- is similar to other phenanthroline derivatives such as 1,10-phenanthroline and 4,7-dimethyl-1,10-phenanthroline. its unique methyl substitution at the 1-position provides distinct chemical properties and reactivity. Compared to 1,10-phenanthroline, 4,7-Phenanthroline, 1-methyl- has enhanced solubility in organic solvents and different coordination behavior with metal ions . Other similar compounds include 2,2’-bipyridine and ferroin, which also serve as ligands in coordination chemistry but differ in their structural and electronic properties .
Propriétés
Numéro CAS |
61351-97-1 |
|---|---|
Formule moléculaire |
C13H10N2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
1-methyl-4,7-phenanthroline |
InChI |
InChI=1S/C13H10N2/c1-9-6-8-15-12-5-4-11-10(13(9)12)3-2-7-14-11/h2-8H,1H3 |
Clé InChI |
LAZAXXCISINBPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C3=C(C=CC2=NC=C1)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


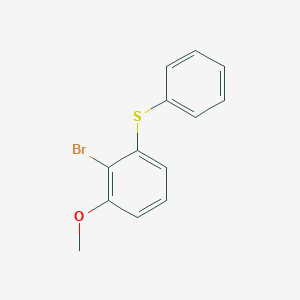
![4-Hydrazinyltetrazolo[1,5-a]quinoxaline](/img/structure/B14587496.png)
![1,1'-{[3-(2-Phenylethenyl)phenyl]methylene}dipiperidine](/img/structure/B14587509.png)
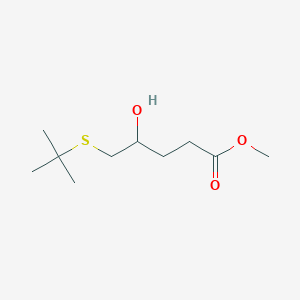
![3-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14587521.png)
![Oxazole, 2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]-5-phenyl-](/img/structure/B14587532.png)
![2-(Morpholin-4-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14587534.png)
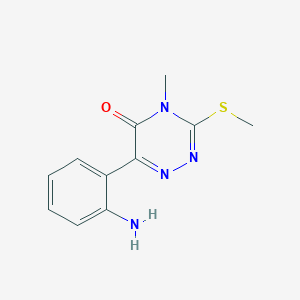
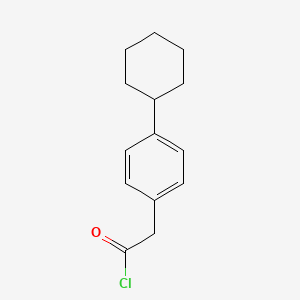
![3-[(Hex-5-en-1-yl)oxy]hexa-1,5-diyne](/img/structure/B14587563.png)
![N-[Di(propan-2-yl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14587571.png)

